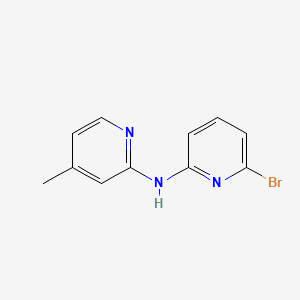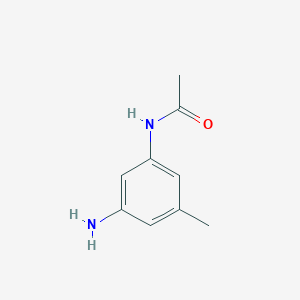
3-Acetamido-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamido-5-methylaniline, also known as N-(3-Amino-5-methylphenyl)acetamide, is an organic compound with the molecular formula C9H12N2O. It is a derivative of m-toluidine, where an acetyl group is attached to the amino group. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Acetamido-5-methylaniline can be synthesized through the acetylation of m-toluidine. The process involves the reaction of m-toluidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamido-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the acetylamino group back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Nitro derivatives such as 5-nitro-2-acetylaminotoluene.
Reduction: m-Toluidine and its derivatives.
Substitution: Halogenated and nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Acetamido-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetamido-5-methylaniline involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-Toluidine: The parent compound, which lacks the acetyl group.
p-Toluidine: An isomer with the amino group in the para position.
o-Toluidine: An isomer with the amino group in the ortho position.
Uniqueness
3-Acetamido-5-methylaniline is unique due to the presence of the acetyl group, which modifies its chemical reactivity and physical properties. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound and isomers.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-(3-amino-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) |
Clé InChI |
XKTPBBBDNSWBGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


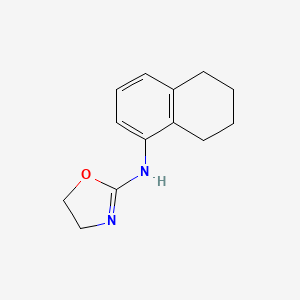


![1H-Indole-3-acetic acid, 1-[(6-chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-](/img/structure/B8542830.png)
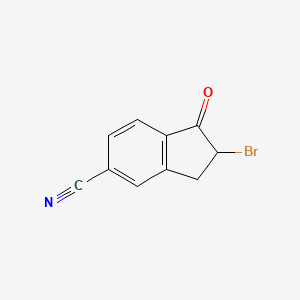
![3-Amino-4-[(2-bromoethyl)oxy]1,2-benzisoxazole](/img/structure/B8542852.png)
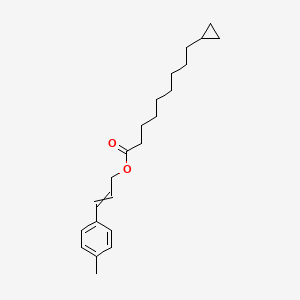
![N-(4-Methylhexyl)-2-[(oxiran-2-yl)methoxy]-1,3-thiazole-5-carboxamide](/img/structure/B8542881.png)
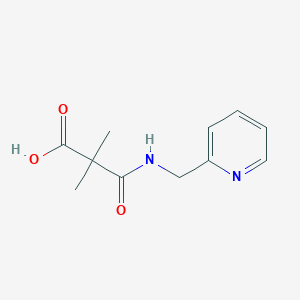
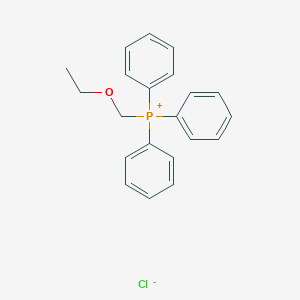
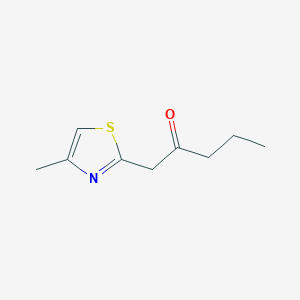
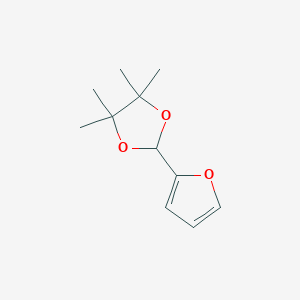
![n-[2-(Aminomethyl)benzyl]acetamide](/img/structure/B8542910.png)
